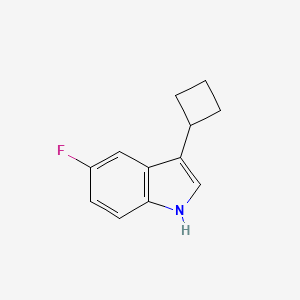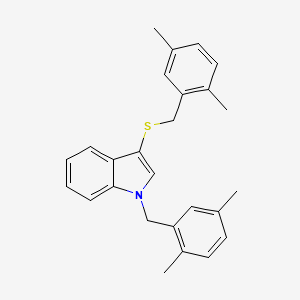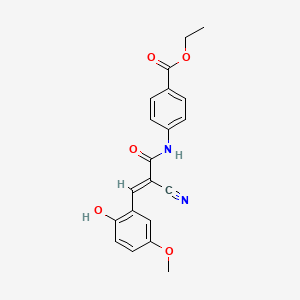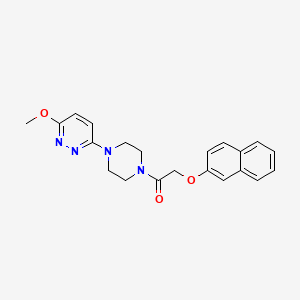![molecular formula C8H11BF3KO2 B2559415 Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate CAS No. 1580472-97-4](/img/structure/B2559415.png)
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate is a useful research compound. Its molecular formula is C8H11BF3KO2 and its molecular weight is 246.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate and related compounds have been explored for their synthesis and structural properties. Studies like those by Lawson et al. (1993) and Atroshchenko et al. (1999) have focused on the synthesis of similar spiroketals and their stereochemistry, including methods like bromination and X-ray diffraction analysis (Lawson et al., 1993); (Atroshchenko et al., 1999).
Applications in Organic Synthesis
- This chemical plays a crucial role as an intermediate in the synthesis of various organic compounds. For instance, Zhang Feng-bao (2006) discussed its use in creating pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Utilization in Cross-Coupling Reactions
- The compound is significant in stereospecific cross-coupling reactions, as shown by Molander and Wisniewski (2012). They demonstrated its application in creating protected secondary alcohols via palladium-catalyzed Suzuki-Miyaura reactions (Molander & Wisniewski, 2012).
Role in Pheromone and Insect Research
- Research by Francke and Kitching (2001) highlighted its relevance in studying insect pheromones. Spiroacetals like the one are found in insect secretions and play a role in communication and behavioral modulation in insects (Francke & Kitching, 2001).
Catalysis and Enantioselective Synthesis
- The compound is also used in catalysis and enantioselective synthesis processes. For example, Nguyen et al. (2012) described its application in the organocatalytic enantioselective synthesis of bicyclic β-lactones (Nguyen et al., 2012).
Contribution to Asymmetric Catalysis
- Pucheault et al. (2002) investigated the use of related potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions, demonstrating its value in producing high-yield and enantioselective adducts (Pucheault et al., 2002).
Exploration in Fluorination and Rearrangement
- Research into the fluorination and rearrangement of related compounds like 1,4-dioxan, as studied by Burdon and Parsons (1971), provides insight into the chemical behavior under different conditions (Burdon & Parsons, 1971).
Implications in Spiroketal Synthesis
- The synthesis of spiroketal natural products, including 1,6-dioxaspiro[4.5]decanes, has been an area of interest, with Iwata et al. (1988) contributing to the understanding of enantioselective synthesis processes (Iwata et al., 1988).
Biomedical Applications
- Finally, applications in biomedical fields, such as the synthesis and characterization of vic-dioximes containing the 1,4-dioxaspiro[4.5]decanes, as explored by Canpolat and Kaya (2004), underscore the compound's potential in drug development and medicinal chemistry (Canpolat & Kaya, 2004).
特性
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQHLPWVRHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)
![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)

![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)

![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)
